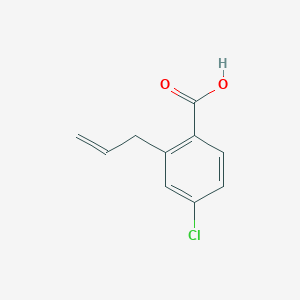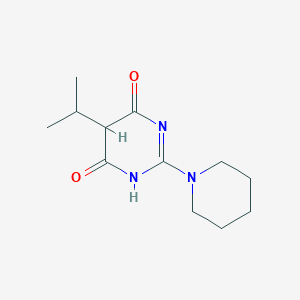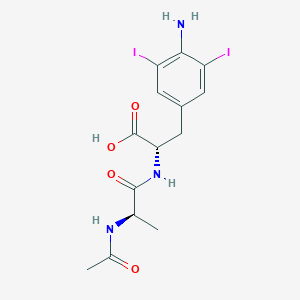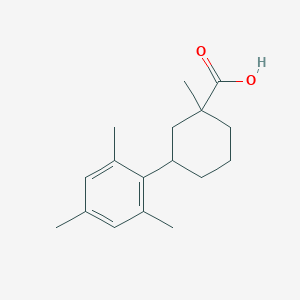
4-Chloro-2-(prop-2-en-1-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(prop-2-en-1-yl)benzoic acid is an organic compound with the molecular formula C10H9ClO2 It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by a chlorine atom, and the hydrogen atom at the 2-position is replaced by a prop-2-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(prop-2-en-1-yl)benzoic acid can be achieved through several methods. One common approach involves the chlorination of 2-(prop-2-en-1-yl)benzoic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is typically carried out under controlled conditions to ensure selective chlorination at the 4-position.
Another method involves the Friedel-Crafts acylation of 4-chlorobenzoic acid with prop-2-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes using chlorine gas and appropriate catalysts. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through recrystallization or distillation to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-(prop-2-en-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The prop-2-en-1-yl group can be oxidized to form a carboxylic acid group.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) can be used to replace the chlorine atom.
Major Products Formed
Oxidation: this compound can be converted to 4-chloro-2-(carboxy)benzoic acid.
Reduction: The reduction of the chlorine atom can yield 2-(prop-2-en-1-yl)benzoic acid.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-2-(prop-2-en-1-yl)benzoic acid has several
Propriétés
Numéro CAS |
61436-77-9 |
|---|---|
Formule moléculaire |
C10H9ClO2 |
Poids moléculaire |
196.63 g/mol |
Nom IUPAC |
4-chloro-2-prop-2-enylbenzoic acid |
InChI |
InChI=1S/C10H9ClO2/c1-2-3-7-6-8(11)4-5-9(7)10(12)13/h2,4-6H,1,3H2,(H,12,13) |
Clé InChI |
LBYXBQNLFBOYNM-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=C(C=CC(=C1)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-Bromoethoxy)carbonyl]-L-isoleucine](/img/structure/B14583726.png)
![3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one](/img/structure/B14583732.png)
![Acetic acid, [(1,4,5,6-tetrahydro-4,6-diphenyl-1,3,5-triazin-2-yl)thio]-](/img/structure/B14583737.png)

![1-[(4-Chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2(1H)-one](/img/structure/B14583750.png)
![2-{[3-(4-Nitrophenyl)prop-2-yn-1-yl]oxy}oxane](/img/structure/B14583751.png)


![2H-Pyrrol-2-one, 5-[(1,1-dimethylethyl)amino]-3,4-dihydro-4-phenyl-](/img/structure/B14583779.png)

![2,5-Dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B14583781.png)



